molecular formula C11H15ClN2 B1584370 3-Chloro-2-piperidin-1-yl-phenylamine CAS No. 58785-06-1

3-Chloro-2-piperidin-1-yl-phenylamine

Cat. No. B1584370
CAS RN: 58785-06-1
M. Wt: 210.7 g/mol
InChI Key: QKXQIYIXTYLFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-piperidin-1-yl-phenylamine is a chemical compound with the empirical formula C11H15ClN2 and a molecular weight of 210.70 . It is typically sold in solid form .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-piperidin-1-yl-phenylamine consists of a piperidine ring attached to a phenyl ring via an amino group. The phenyl ring has a chlorine atom attached .


Physical And Chemical Properties Analysis

3-Chloro-2-piperidin-1-yl-phenylamine is a solid compound with a molecular weight of 210.70 .

Scientific Research Applications

Drug Development

3-Chloro-2-piperidin-1-yl-phenylamine is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine moiety is a common feature in many drugs due to its ability to interact with biological targets. This compound can be used to develop new medications with potential therapeutic effects, such as antihypertensive, antidiabetic, and antiviral drugs .

Material Science

In material science, this compound’s derivatives could be utilized to create novel materials with specific properties. For instance, they might be incorporated into polymers to enhance durability or flexibility, or used to develop new types of liquid crystals for display technologies .

Analytical Chemistry

As an analytical reagent, 3-Chloro-2-piperidin-1-yl-phenylamine could be employed in chemical assays to quantify or detect the presence of other substances. Its distinct chemical structure allows it to form complexes with various analytes, aiding in their identification and measurement .

Agriculture

In the agricultural sector, compounds like 3-Chloro-2-piperidin-1-yl-phenylamine could be explored for their potential use as precursors to agrochemicals. These could include new forms of pesticides or herbicides, designed to target specific pests or weeds without harming crops .

Pharmacological Research

This compound is of interest in pharmacological research for its role in the synthesis of piperidine derivatives, which are present in more than twenty classes of pharmaceuticals. It can be used to create analogs and study their biological activity, contributing to the discovery of new drugs .

Industrial Applications

In industrial chemistry, 3-Chloro-2-piperidin-1-yl-phenylamine can serve as a building block for the synthesis of complex organic molecules. It could be used in the production of dyes, resins, or other specialty chemicals that require a piperidine structure as part of their composition .

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is advised to be used only for R&D and not for medicinal, household, or other use .

properties

IUPAC Name

3-chloro-2-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-9-5-4-6-10(13)11(9)14-7-2-1-3-8-14/h4-6H,1-3,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXQIYIXTYLFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359221
Record name 3-Chloro-2-piperidin-1-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-piperidin-1-yl-phenylamine

CAS RN

58785-06-1
Record name 3-Chloro-2-(1-piperidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58785-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-piperidin-1-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using a procedure similar to Example 3, step (c), 1-(2-chloro-6-nitro-phenyl)-piperidine (79 mg, 0.32 mmol, as prepared in the previous step) was stirred with 44 mg of 5% Pd—C under H2 for 1 h 30 min to afford 54 mg (80%) of the title compound, contaminated with the des-chloro derivative, which was used immediately without further purification. Mass spectrum (ESI, m/z): Calcd. for C11H15ClN2, 211.0 (M+H), found 211.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44 mg
Type
catalyst
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-piperidin-1-yl-phenylamine
Reactant of Route 2
3-Chloro-2-piperidin-1-yl-phenylamine
Reactant of Route 3
Reactant of Route 3
3-Chloro-2-piperidin-1-yl-phenylamine
Reactant of Route 4
Reactant of Route 4
3-Chloro-2-piperidin-1-yl-phenylamine
Reactant of Route 5
Reactant of Route 5
3-Chloro-2-piperidin-1-yl-phenylamine
Reactant of Route 6
Reactant of Route 6
3-Chloro-2-piperidin-1-yl-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.